![molecular formula C11H7BrF3N3OS2 B3036187 2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 339013-79-5](/img/structure/B3036187.png)

2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Overview

Description

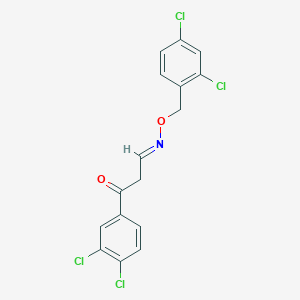

The compound “2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis and anticancer activity of a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide were reported by Aliabadi in 2013 . The compounds were evaluated for their anticancer activity against three human cancers: prostate (PC3), breast (MDA) and glioblastoma (U87) .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

There are several reports in the literature describing the 1,3,4-thiadiazole derivatives for their various biological activities . The most relevant and recent studies have revealed that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities .Physical And Chemical Properties Analysis

The molecular formula of the compound is C11H7BrF3N3OS2 and it has a molecular weight of 398.22 .Scientific Research Applications

Pharmacophore Hybridization and Anticancer Properties

- A study demonstrated the use of a pharmacophore hybridization approach in designing drug-like small molecules with anticancer properties, involving 1,3,4-thiadiazole moieties similar to the specified compound (Yushyn, Holota, & Lesyk, 2022).

Glutaminase Inhibitors for Cancer Therapy

- Research on BPTES analogs, molecules structurally related to 2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide, highlighted their potential as glutaminase inhibitors, useful in cancer treatment (Shukla et al., 2012).

Antimicrobial and Hemolytic Agents

- A study synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, showing antimicrobial activity, suggesting potential in fighting microbial infections (Rehman et al., 2016).

Structural Analysis

- The structure and intermolecular interactions of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-bromophenyl}acetamide were studied, providing insights into its potential applications based on its molecular architecture (Boechat et al., 2011).

Pharmacological Properties in CNS

- Research on cyclization of certain triazoles and thiadiazoles, similar to the compound , revealed their pharmacological effects on the central nervous system in mice, indicating potential neurological applications (Maliszewska-Guz et al., 2005).

Crystal Structure and Hydrogen Bonding

- Studies on similar thiadiazole compounds analyzed their crystal structure and hydrogen bonding patterns, which could be relevant in designing materials with specific molecular properties (Ismailova et al., 2014).

Future Directions

Given the broad and potent activity of thiadiazole and their derivatives, they have been established as pharmacologically significant scaffolds . Future research could focus on further structural modifications on different thiadiazole derivatives for various pharmacological activities . The compound “2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” could be a potential candidate for such research.

properties

IUPAC Name |

2-(4-bromophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3N3OS2/c12-6-1-3-7(4-2-6)20-5-8(19)16-10-18-17-9(21-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWFZNSDSNKBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)NC2=NN=C(S2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl]sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3036105.png)

![1-(4-Bromophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3036106.png)

![4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine](/img/structure/B3036107.png)

![4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036108.png)

methanone](/img/structure/B3036109.png)

![5-[1-(2,4-Dichlorophenoxy)ethyl]-1,2-oxazole](/img/structure/B3036110.png)

![2-amino-N-[(dimethylamino)methylene]-4,6-dimethylnicotinamide](/img/structure/B3036111.png)

![(3E)-3-[(2,4-Dichlorophenyl)methoxyimino]-1-(4-phenylphenyl)propan-1-one](/img/structure/B3036114.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile](/img/structure/B3036117.png)

![5-chloro-N-(2,3-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036125.png)

![3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036127.png)